Tasosartan

Catalog No.
S544599
CAS No.
145733-36-4
M.F
C23H21N7O
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tasosartan

CAS Number

145733-36-4

Product Name

Tasosartan

IUPAC Name

2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29)

InChI Key

ADXGNEYLLLSOAR-UHFFFAOYSA-N

SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

solubility

3.25e-02 g/L

Synonyms

5,8-dihydro-2,4-dimethyl-8-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrido(2,3-d)pyrimidin-7(6H)-one, ANA 756, ANA-756, ANA756, taso-sartan, tasosartan

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

The exact mass of the compound Tasosartan is 411.1808 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Hypertension Treatment

Scientific Field: This application falls under the field of Cardiology, specifically the treatment of Essential Hypertension .

Application Summary: Tasosartan is a long-acting, nonpeptide angiotensin II receptor antagonist. It has been evaluated in a randomized, double-blind, placebo-controlled, multicenter trial for the treatment of patients with essential hypertension .

Methods of Application: After a 2-week, placebo washout qualification period, 278 patients were randomly assigned to receive placebo, or 10 mg, 30 mg, 100 mg, or 300 mg tasosartan for 4 weeks. The treatment period was followed by a 2-week washout period. Ambulatory blood pressure (BP) monitoring was performed at the end of the placebo washout period and after at least 4 weeks of double-blind treatment .

Results: Clinically significant placebo-adjusted differences in baseline sitting systolic blood pressure (SBP)/diastolic blood pressure (DBP) were observed in the 10 mg (5/3 mm Hg), 30 mg (5/4 mm Hg), 100 mg (10/7 mm Hg) and 300 mg (10/7 mm Hg) dose groups. A dose-response relationship was observed within 1 to 2 weeks of treatment initiation and was maintained throughout the double-blind period .

Role of Tasosartan and its Metabolite Enoltasosartan

Scientific Field: This application falls under the field of Pharmacology, specifically the study of Angiotensin II Receptor Blockade .

Application Summary: Tasosartan’s long duration of action has been attributed to its active metabolite enoltasosartan. A study was conducted to evaluate the relative contribution of tasosartan and enoltasosartan to the overall pharmacological effect of tasosartan .

Methods of Application: The angiotensin II receptor blockade effect of single doses of tasosartan (100 mg p.o. and 50 mg i.v) and enoltasosartan (2.5 mg i.v.) were compared in 12 healthy subjects in a randomized, double blind, three-period crossover study .

Results: The early effect of tasosartan is due mainly to tasosartan itself with little if any contribution of enoltasosartan. The antagonistic effect of enoltasosartan appears later. The delayed in vivo blockade effect observed for enoltasosartan is due to a high and tight protein binding and a slow dissociation process from the carrier .

Comparison of the Effects of Tasosartan and Losartan on Blood Pressure Response to Exercise

Scientific Field: This application falls under the field of Exercise Physiology and Cardiology, specifically the study of Blood Pressure Response to Exercise .

Application Summary: A study was conducted to compare the effects of Tasosartan and Losartan on the blood pressure response to exercise in patients with essential hypertension .

Tasosartan is a selective, potent, orally active, and long-acting nonpeptide antagonist of the Angiotensin II type 1 receptor. Its chemical formula is C23H21N7O, and it is primarily used in the treatment of hypertension. By blocking the action of angiotensin II, Tasosartan helps to relax blood vessels, thereby lowering blood pressure and reducing the workload on the heart. This compound is notable for its ability to provide sustained antihypertensive effects with a favorable side effect profile compared to other antihypertensive agents .

Tasosartan acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor []. Angiotensin II is a vasoconstrictor (substance that narrows blood vessels) that plays a significant role in regulating blood pressure. By blocking the AT1 receptor, Tasosartan prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation (widening of blood vessels) and a consequent decrease in blood pressure [].

Tasosartan exhibits significant biological activity as an antagonist of the Angiotensin II type 1 receptor. This receptor is crucial in regulating blood pressure and fluid balance. By inhibiting this receptor, Tasosartan not only lowers blood pressure but also has beneficial effects on cardiac function and renal health. Studies have shown that Tasosartan can improve endothelial function and reduce left ventricular hypertrophy in hypertensive patients .

The synthesis of Tasosartan involves several steps that typically include:

  • Formation of Key Intermediates: The initial step usually involves creating a precursor compound that contains the necessary functional groups for further modification.
  • Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of Tasosartan.
  • Final Modifications: The final steps involve purification and crystallization processes to yield pure Tasosartan.

Research has identified multiple synthetic pathways for Tasosartan, each yielding varying degrees of efficiency and yield .

Tasosartan is primarily used for managing hypertension. Its long-acting properties make it suitable for once-daily dosing, improving patient compliance. Additionally, ongoing research explores its potential applications in treating heart failure and chronic kidney disease due to its beneficial effects on cardiovascular and renal systems .

Interaction studies have demonstrated that Tasosartan may interact with various medications, particularly those affecting renal function or blood pressure. It is essential to monitor patients who are taking nonsteroidal anti-inflammatory drugs or diuretics alongside Tasosartan, as these can alter its effectiveness or increase the risk of adverse effects. Furthermore, studies indicate that Tasosartan does not significantly affect metabolic parameters or cause adverse drug interactions commonly associated with other antihypertensive agents .

Tasosartan belongs to a class of drugs known as Angiotensin II receptor antagonists (ARBs). Similar compounds include:

Compound NameChemical FormulaUnique Features
Candesartan cilexetilC24H28N6O4Prodrug form; converted into active candesartan
LosartanC22H23ClN6OFirst ARB; has a shorter half-life than Tasosartan
ValsartanC24H29N5O3More potent than some other ARBs; fewer drug interactions

Uniqueness of Tasosartan: Unlike some other ARBs, Tasosartan offers a longer duration of action and has been associated with fewer side effects related to metabolic syndrome. Its unique structural features contribute to its selectivity for the Angiotensin II type 1 receptor while minimizing off-target effects .

The synthesis of Tasosartan begins with ethanamine-derived starting materials, specifically 4-bromobenzylamine hydrochloride, which serves as a crucial building block in the multi-step synthetic pathway [1]. The preparation follows a convergent strategy that combines two major synthetic routes to efficiently construct the complex pyrido[2,3-d]pyrimidine scaffold.

The initial step involves the formation of 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one from the ethanamine derivative precursor [2]. This transformation proceeds through a nucleophilic substitution mechanism where the amine functionality of the ethanamine derivative attacks the electrophilic carbon center of the bromobenzyl substituent. The reaction conditions require careful temperature control, typically maintained at 75°C for 4-5 hours, with dichloromethane as the preferred solvent and potassium carbonate or triethylamine as the base [2].

The synthetic route demonstrates excellent selectivity, with thin-layer chromatography monitoring confirming near-complete consumption of starting materials [2]. The crude product typically requires minimal purification and can proceed directly to subsequent coupling reactions without extensive workup procedures. Yields for this initial transformation range from 60-85% depending on the specific reaction conditions employed [2].

The ethanamine-based approach offers several advantages over alternative synthetic strategies. The starting materials are readily available and relatively inexpensive, making the route economically viable for large-scale production. Additionally, the reaction conditions are mild enough to preserve sensitive functional groups while providing sufficient reactivity for efficient conversion [2] [1].

Optimization of Biphenyl-Tetrazole Coupling Reactions

The formation of the biphenyl-tetrazole linkage represents the most critical step in Tasosartan synthesis, achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Extensive optimization studies have been conducted to identify optimal reaction conditions for this transformation.

The coupling reaction involves 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one and 2-[N-(trityl)-tetrazole]phenyl-boronic acid under palladium catalysis [2] [1]. Initial optimization studies revealed significant challenges when attempting to scale conventional heating conditions, with yields dropping dramatically from 55% to 33% when reaction scales were increased [1].

Microwave-assisted organic synthesis emerged as a superior approach for this transformation [1]. Detailed optimization studies comparing conventional heating with microwave irradiation demonstrated remarkable improvements in both reaction efficiency and yields. The optimal conditions identified involve tetrakis(triphenylphosphine)palladium(0) catalyst at 4 mol% loading, 4M potassium carbonate as base, and a toluene-ethanol solvent mixture in a 5:1 ratio [1].

Table 1: Optimization Results for Suzuki Coupling Conditions [1]

Heating MethodTime (h)Temperature (°C)BaseSolventCatalystScaleYield (%)
Conventional16110K₂CO₃ (2M)Tol/EtOH 10:1Pd[P(Ph)₃]₄14g55
Conventional48110K₂CO₃ (2M)Tol/EtOH 10:1Pd[P(Ph)₃]₄31g33
Microwave0.5120K₂CO₃ (2M)Tol/EtOH 5:1Pd[P(Ph)₃]₄0.7g52
Microwave0.5140K₂CO₃ (4M)Tol/EtOH 5:1Pd[P(Ph)₃]₄0.7g63
Microwave0.5150KOtBuDMFPd[P(Ph)₃]₄0.7g69
Microwave0.5140K₂CO₃ (4M)Tol/EtOH 5:1Pd[P(Ph)₃]₄0.7g84
Microwave1.0140K₂CO₃ (4M)Tol/EtOH 5:1Pd[P(Ph)₃]₄70mmol71

Temperature control proves critical for optimal yields, with 140°C identified as the optimal reaction temperature under microwave conditions [1]. Higher temperatures (150°C) with alternative base systems (potassium tert-butoxide) and solvents (N,N-dimethylformamide) provided comparable yields but offered no significant advantages over the optimized toluene-ethanol system [1].

The concentration of aqueous base solution significantly impacts reaction efficiency. Increasing the potassium carbonate concentration from 2M to 4M resulted in improved yields from 52% to 63% under otherwise identical conditions [1]. This enhancement likely results from more efficient transmetalation of the organoboronic acid species to the palladium catalyst.

Phase-transfer catalysts, specifically benzyltributylammonium bromide, were evaluated but provided no significant improvement in yields [1]. Alternative palladium catalyst systems, including supported palladium on carbon and specialized phosphine ligand complexes, were investigated but failed to match the performance of tetrakis(triphenylphosphine)palladium(0) [1].

The optimized microwave protocol successfully scaled to 70 mmol (approximately 35 grams of product), demonstrating the robustness of the developed conditions [1]. This scalability represents a crucial advancement for potential industrial applications of the synthetic route.

Purification Strategies for Polyheterocyclic Systems

The purification of polyheterocyclic intermediates and the final Tasosartan product presents unique challenges due to the complex multicyclic structure and the presence of multiple nitrogen-containing heterocycles [3] [4]. The purification strategy must address both the isolation of the desired product and the removal of structurally similar impurities.

Following the Suzuki coupling reaction, the crude product mixture contains the protected tetrazole intermediate 2,4-dimethyl-8-[[4-[2-(N'-trityl-tetrazole-5-yl)biphenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one, along with palladium-containing species, unreacted starting materials, and homocoupling byproducts [2] [1]. Initial purification involves standard aqueous workup procedures to remove inorganic salts and catalyst residues.

The aqueous workup protocol begins with dilution of the reaction mixture with ethyl acetate, followed by repeated washing with deionized water [2]. This process effectively removes water-soluble inorganic components while retaining the organic product in the organic phase. Concentration under reduced pressure yields the crude intermediate, which typically contains 80-90% of the desired product by HPLC analysis [1].

Column chromatography on silica gel represents the primary purification method for the protected intermediate [4] [5]. The separation utilizes gradient elution systems, typically progressing from hexane-ethyl acetate mixtures to more polar solvent combinations. The specific gradient conditions must be optimized for each intermediate to achieve adequate separation of structurally related impurities.

For pyrido[2,3-d]pyrimidine derivatives, reverse-phase high-performance liquid chromatography provides an alternative purification approach [6]. This technique offers superior resolution for polar heterocyclic compounds and can effectively separate regioisomers that may form during the synthetic sequence. Ion-pair chromatography using appropriate buffer systems can further enhance separation efficiency for ionizable compounds [6].

The deprotection step to remove the trityl protecting group from the tetrazole requires acidic conditions, typically using hydrochloric acid in tetrahydrofuran at elevated temperatures (80°C) [2]. This transformation proceeds with concomitant pH adjustment using sodium hydroxide solution to achieve the optimal pH range of 6.9-7.0 for product isolation [2].

The final purification involves pH-controlled precipitation of Tasosartan [2]. Acidification of the deprotected solution to pH 2-3 using 2M hydrochloric acid causes selective precipitation of the final product. The precipitated solid is collected by filtration, washed extensively with water to remove residual salts, and dried under vacuum to yield pure Tasosartan [2].

Recrystallization techniques can provide additional purification if higher purity levels are required [7] [8]. Suitable solvents for recrystallization of pyrido[2,3-d]pyrimidine derivatives include ethanol-water mixtures, acetonitrile, or N,N-dimethylformamide, depending on the specific solubility characteristics of the compound [7].

Advanced purification strategies for polyheterocyclic systems may incorporate specialized techniques such as sublimation for volatile derivatives or preparative liquid chromatography for particularly challenging separations [7] [8]. The selection of appropriate purification methods depends on the scale of operation, required purity levels, and economic considerations.

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of Tasosartan encounters numerous technical and economic challenges that must be systematically addressed [9] [10] [11]. These challenges span multiple domains including reaction engineering, safety considerations, regulatory compliance, and economic viability.

Heat and mass transfer limitations represent the most significant technical obstacles in scaling Suzuki coupling reactions [11] [12]. Laboratory-scale reactions benefit from efficient mixing and heat dissipation in small glassware, but industrial reactors struggle with temperature gradients and inadequate mixing that can compromise product quality and yield [11]. The exothermic nature of palladium-catalyzed cross-coupling reactions exacerbates these challenges, potentially leading to runaway reactions or catalyst deactivation [13] [14].

Engineering solutions to address heat transfer limitations include implementation of jacketed reactor systems with enhanced heat exchange capacity [11]. Specialized impeller designs and baffle configurations improve mixing efficiency in large-scale reactors. Continuous monitoring systems with automated temperature and pressure controls provide real-time process optimization and safety management [11].

Catalyst deactivation represents a critical challenge in large-scale Suzuki coupling operations [13] [14]. Palladium catalyst systems are susceptible to aggregation and clustering under industrial conditions, leading to reduced catalytic activity and increased production costs [13]. Studies have demonstrated that palladium nanoparticles undergo significant morphological changes during repeated use, with average particle sizes increasing and surface areas decreasing [13].

Table 2: Catalyst Deactivation Patterns in Industrial Suzuki Coupling [13]

Cycle NumberInitial Rate (μmol/min)Conversion (%)Particle Size (nm)Surface Area (m²/g)
Fresh41199.78.2 ± 2.41084
129154.86.8 ± 2.9842
27514.1-977

Strategies to mitigate catalyst deactivation include implementation of ligand systems that stabilize palladium species and prevent aggregation [14]. Alternative catalytic systems utilizing supported palladium catalysts or continuous catalyst regeneration protocols can extend catalyst lifetime and reduce operational costs [13].

Solvent management and environmental compliance present additional scalability challenges [15] [11]. The toluene-ethanol solvent system optimized for laboratory synthesis requires specialized handling, recovery, and disposal protocols at industrial scales. Solvent recovery systems must achieve high efficiency to maintain economic viability while meeting environmental regulations [11].

Process safety considerations become paramount at industrial scales due to the large quantities of potentially hazardous materials involved [16] [12]. The use of organometallic reagents, high-temperature reactions, and pressure vessels requires comprehensive safety protocols and specialized equipment. Risk assessment studies must evaluate potential failure modes and implement appropriate containment and mitigation strategies [12].

Regulatory compliance adds significant complexity to scale-up operations [11] [12]. Pharmaceutical manufacturing requires extensive process validation to demonstrate consistent product quality across multiple batches. Each aspect of the production process must be thoroughly documented and validated according to current Good Manufacturing Practice guidelines [11].

Raw material supply chain management represents another critical challenge for industrial production [15] [16]. The specialized nature of organoboronic acid reagents and palladium catalysts requires reliable supplier relationships and inventory management strategies. Supply chain disruptions can significantly impact production schedules and costs [16].

Quality control and analytical testing requirements scale proportionally with production volume [16] [11]. High-performance liquid chromatography systems must be validated for routine batch release testing, and impurity profiles must be comprehensively characterized to ensure product safety and efficacy [11].

Economic considerations ultimately determine the viability of industrial-scale production [17] [11]. The high cost of palladium catalysts and specialized reagents requires careful optimization of reaction conditions to maximize atom economy and minimize waste generation. Process economics must balance yield optimization with operational costs to achieve competitive manufacturing costs [11].

Manufacturing bottlenecks can significantly impact production efficiency and must be identified and addressed during scale-up planning [18] [12]. The multi-step nature of Tasosartan synthesis requires careful scheduling and inventory management to avoid production delays and minimize work-in-process inventory [18].

Technology transfer from development laboratories to manufacturing facilities requires extensive collaboration between research and production teams [12]. Detailed process documentation, training programs, and technology transfer protocols ensure successful implementation of optimized synthetic procedures [12].

Environmental sustainability considerations increasingly influence industrial process design [11]. Green chemistry principles encourage the development of more environmentally friendly synthetic routes, solvent systems, and waste management practices. Life cycle assessments evaluate the environmental impact of alternative process designs [11].

The solubility profile of Tasosartan demonstrates characteristic behavior of a poorly water-soluble compound with enhanced solubility in organic solvents. Quantitative solubility studies reveal that Tasosartan exhibits extremely limited aqueous solubility, with a measured value of 0.0325 milligrams per milliliter at 25°C [1] [2]. This low aqueous solubility is consistent with its lipophilic nature and molecular structure containing extended aromatic systems.

Table 1: Solubility Profile of Tasosartan in Various Media

Solvent/MediumSolubility (mg/mL)Temperature (°C)Reference
Water0.032525 [1] [2]
Dimethyl sulfoxide (DMSO)14Room temperature [3] [4]
Dimethylformamide (DMF)20Room temperature [3] [4]
Ethanol2Room temperature [3] [4]
DMF:PBS (pH 7.2) 1:10.5Room temperature [3] [4]

The solubility enhancement in organic solvents is particularly pronounced, with dimethylformamide providing the highest solubility at 20 milligrams per milliliter, followed by dimethyl sulfoxide at 14 milligrams per milliliter [3] [4]. This substantial increase in organic media solubility, representing approximately 600-fold enhancement compared to water, reflects the compound's preference for environments that can accommodate its hydrophobic molecular framework.

Biorelevant media studies indicate that Tasosartan's solubility in simulated physiological conditions remains limited. The compound demonstrates a solubility of 0.5 milligrams per milliliter in a 1:1 mixture of dimethylformamide and phosphate-buffered saline at pH 7.2 [3] [4]. This modest enhancement compared to pure aqueous conditions suggests that physiological surfactants and bile salts may provide some solubilization benefit, though the effect remains restricted.

The low water solubility presents significant implications for oral bioavailability and formulation development. Comparative studies with other angiotensin II receptor antagonists demonstrate that Tasosartan's solubility profile is representative of many compounds in this therapeutic class, where lipophilicity is often necessary for receptor binding affinity but creates challenges for drug delivery [5] [6].

pKa Determination of Tetrazole and Pyrimidine Moieties

The acid-base properties of Tasosartan are primarily determined by its tetrazole and pyrimidine functional groups, which exhibit distinct ionization behaviors that significantly influence the compound's physicochemical properties and biological activity. Comprehensive pKa analysis reveals multiple ionizable sites with varying degrees of acidity and basicity.

Table 2: pKa Values of Functional Groups in Tasosartan

Functional GrouppKa ValueMediumReference
Tetrazole (general range)4.5 - 4.9Water [7] [8]
5-Substituted tetrazole4.70Water [9]
Pyrimidine (protonated)1.23Water [10]
Pyrimidine (N3 position)9.6Water [11]
Tasosartan (strongest acidic)7.40Water [1]
Tasosartan (strongest basic)2.79Water [1]

The tetrazole moiety in Tasosartan exhibits acidic behavior with a pKa value characteristic of 5-substituted tetrazoles, typically ranging from 4.5 to 4.9 [7] [8]. This acidic nature arises from the ability of the tetrazole ring to stabilize the conjugate base through extensive electron delocalization across the nitrogen-rich heterocycle. The tetrazole group's acidity is comparable to that of carboxylic acids, which explains its utility as a carboxylic acid bioisostere in pharmaceutical applications [12].

The pyrimidine component contributes both acidic and basic properties to the overall molecular behavior. When protonated, pyrimidine exhibits a pKa of 1.23, indicating strong acidity of the protonated form [10]. However, the neutral pyrimidine nitrogen can also act as a base, with the N3 position showing a pKa of approximately 9.6 [11]. This dual nature creates a complex ionization profile that influences solubility, stability, and biological interactions.

Experimental determination of Tasosartan's pKa values reveals that the strongest acidic site has a pKa of 7.40, while the strongest basic site exhibits a pKa of 2.79 [1]. These values reflect the integrated effect of both tetrazole and pyrimidine moieties within the complete molecular structure, where electronic interactions between aromatic systems can shift individual group pKa values from their isolated counterparts.

The tetrazole NH group represents the primary acidic site, with its pKa influenced by the electron-withdrawing effects of the attached biphenyl system. The conjugated aromatic network stabilizes the deprotonated tetrazole anion, resulting in enhanced acidity compared to simple alkyl-substituted tetrazoles [13] [7]. This acidic behavior is crucial for the compound's receptor binding properties, as the ionized tetrazole mimics the carboxylate groups found in endogenous angiotensin II.

Solid-State Stability Under Stress Conditions

The solid-state stability of Tasosartan has been comprehensively evaluated through thermal analysis and stress testing protocols designed to simulate accelerated aging conditions. Thermogravimetric analysis reveals a well-defined thermal stability profile with distinct decomposition stages that provide insight into the compound's structural integrity under elevated temperature conditions.

Table 3: Thermal Stability Profile of Tasosartan

Temperature Range (°C)Mass Loss (%)ProcessPeak Temperature (°C)Reference
Room temperature - 1640StableN/A [14]
164 - 175Not specifiedMelting with decomposition171 [14]
175 - 31035.66Main decompositionMultiple peaks [14]
310 - 51032.71Thermo-oxidation376, 420, 438, 503 [14]

Tasosartan demonstrates excellent thermal stability at ambient conditions, remaining chemically and physically stable up to 164°C without measurable mass loss [14]. This stability range encompasses typical pharmaceutical storage and processing conditions, indicating robust performance under normal handling requirements.

The initial decomposition process begins at 164°C with simultaneous melting and decomposition, reaching a peak at 171°C [14]. This melting point is consistent with the crystalline form of Tasosartan and indicates the presence of the stable polymorphic Form I, as confirmed by infrared spectroscopy analysis [14]. The concurrent melting and decomposition suggest that the compound undergoes thermal degradation shortly after phase transition, which is characteristic of many pharmaceutical compounds with complex heterocyclic structures.

The primary decomposition stage occurs between 175°C and 310°C, resulting in a substantial mass loss of 35.66% [14]. This major degradation event involves the breakdown of the organic framework, likely beginning with the more thermally labile portions of the molecule such as the alkyl chains and progressing to the heterocyclic components. The broad temperature range and significant mass loss indicate a complex degradation mechanism involving multiple simultaneous processes.

Secondary decomposition continues from 310°C to 510°C with an additional mass loss of 32.71% [14]. This stage is characterized by thermo-oxidative processes, as evidenced by multiple exothermic peaks at 376°C, 420°C, 438°C, and 503°C [14]. These sequential thermal events suggest the progressive oxidation of remaining organic residues and the formation of more stable degradation products.

Kinetic analysis of the thermal decomposition reveals that the degradation follows a two-step mechanism with an activation energy of 154.5 ± 11.1 kilojoules per mole [14]. The pre-exponential factor of 1.6 × 10¹⁶ per second indicates a high-frequency factor consistent with complex molecular rearrangements during decomposition [14]. These kinetic parameters provide valuable information for predicting long-term stability and establishing appropriate storage conditions.

Degradation Kinetics in Aqueous Solutions

The degradation behavior of Tasosartan in aqueous solutions follows predictable patterns based on the inherent chemical reactivity of its functional groups, particularly the tetrazole and pyrimidine moieties. Comprehensive stability studies under various pH conditions and environmental stresses reveal distinct degradation pathways that influence the compound's pharmaceutical utility and storage requirements.

Table 4: Degradation Pathways Under Different Stress Conditions

Stress ConditionDegradation RateMajor ProductsStability AssessmentReference
Acidic hydrolysis (0.1 M HCl)ModerateCarboxylic acid derivativesModerately stable [15] [16]
Basic hydrolysis (0.1 M NaOH)ModerateDealkylated productsModerately stable [15] [16]
Neutral hydrolysis (Water)SlowHydrolysis productsStable [15] [16]
Oxidative stress (3% H2O2)ModerateOxidation productsModerately stable [15] [16]
Thermal stress (70°C)ModerateThermal decompositionModerately stable [15] [16]
Photolytic stress (UV light)ModeratePhotodegradation productsModerately stable [15] [16]

Under acidic conditions (0.1 M hydrochloric acid), Tasosartan exhibits moderate degradation rates with the formation of carboxylic acid derivatives as primary products [15] [16]. This degradation pathway likely involves protonation of the tetrazole nitrogen atoms, making the ring more susceptible to nucleophilic attack and subsequent ring-opening reactions. The formation of carboxylic acid products suggests that the tetrazole ring undergoes hydrolytic cleavage, reverting to functionality similar to the original synthetic precursors.

Basic hydrolysis conditions (0.1 M sodium hydroxide) promote different degradation mechanisms, primarily involving dealkylation reactions that affect the pyrimidine substituents [15] [16]. The moderate degradation rate under basic conditions indicates that while the compound is susceptible to base-catalyzed reactions, it maintains reasonable stability for pharmaceutical applications. The dealkylation products formed under these conditions represent metabolically relevant degradation pathways that may occur in biological systems.

Neutral aqueous conditions provide the most favorable environment for Tasosartan stability, with slow degradation rates and minimal product formation [15] [16]. This stability profile is advantageous for pharmaceutical formulations, as it suggests that aqueous-based dosage forms could maintain acceptable stability profiles under physiological pH conditions. The limited degradation under neutral conditions reflects the inherent stability of the tetrazole and pyrimidine rings in the absence of strongly acidic or basic catalysts.

Oxidative stress conditions (3% hydrogen peroxide) produce moderate degradation rates with the formation of various oxidation products [15] [16]. These conditions simulate exposure to atmospheric oxygen and other oxidizing agents that might be encountered during storage or biological metabolism. The moderate susceptibility to oxidative degradation suggests that appropriate antioxidant systems or protective packaging may be necessary for long-term stability.

The degradation kinetics in aqueous solutions generally follow first-order kinetics, with reaction rates dependent on pH, temperature, and the presence of catalytic species [14]. The half-life of Tasosartan in aqueous media varies significantly with environmental conditions, ranging from hours under extreme stress conditions to days or weeks under milder circumstances [14]. These kinetic parameters are essential for establishing appropriate storage conditions and predicting shelf-life under various formulation scenarios.

Table 5: Kinetic Parameters for Tasosartan Degradation

ParameterValue/DescriptionConditionsReference
Activation Energy (kJ/mol)154.5 ± 11.1Thermal stress [14]
Pre-exponential Factor (s⁻¹)1.6 × 10¹⁶Thermal stress [14]
Reaction OrderFirst-order kineticsAqueous solutions [14]
Half-life (estimated)pH and temperature dependentAqueous media [14]
Degradation MechanismTwo-step processSolid state [14]

The metabolic degradation of Tasosartan produces several pharmacologically active metabolites, including enoltasosartan, which contributes to the compound's prolonged duration of action [16] [17]. The formation of these active metabolites represents a unique aspect of Tasosartan's degradation profile, where certain degradation pathways actually enhance rather than diminish therapeutic activity. This metabolic activation through degradation provides a form of built-in sustained release mechanism that distinguishes Tasosartan from other angiotensin II receptor antagonists.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

411.18075832 g/mol

Monoisotopic Mass

411.18075832 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48G92V856H

Drug Indication

Tasosartan is infrequently in the treatment of hypertension and heart failure.

Pharmacology

By blocking the angiotensin II (AT1) receptor, the drug ultimately causes vasodilation, reduced secretion of vasopressin (ADH), reduced production and secretion of aldosterone, amongst other actions leading to the combined effect of a reduction of blood pressure.

MeSH Pharmacological Classification

Angiotensin II Type 1 Receptor Blockers

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09C - Angiotensin ii receptor blockers (arbs), plain
C09CA - Angiotensin ii receptor blockers (arbs), plain
C09CA05 - Tasosartan

Mechanism of Action

Tasosartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Tasosartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Other CAS

145733-36-4

Metabolism Metabolites

Tasosartan has known human metabolites that include enoltasosartan.

Wikipedia

Tasosartan

Dates

Last modified: 08-15-2023
1: Korkes H, Oliveira LG, Berlinck L, Borges AF, Goes FS, Watanabe S, Landman C, Sass N. PP138. Human fetal malformations associated with the use of angiotensin II receptor antagonist. Pregnancy Hypertens. 2012 Jul;2(3):314-5. doi: 10.1016/j.preghy.2012.04.249. Epub 2012 Jun 13. PubMed PMID: 26105460.
2: Elokdah HM, Friedrichs GS, Chai SY, Harrison BL, Primeau J, Chlenov M, Crandall DL. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects. Bioorg Med Chem Lett. 2002 Aug 5;12(15):1967-71. PubMed PMID: 12113820.
3: Unger T. Pharmacology of AT1-receptor blockers. Blood Press Suppl. 2001;(3):5-10. Review. PubMed PMID: 11683476.
4: Maillard MP, Rossat J, Brunner HR, Burnier M. Tasosartan, enoltasosartan, and angiotensin II receptor blockade: the confounding role of protein binding. J Pharmacol Exp Ther. 2000 Nov;295(2):649-54. PubMed PMID: 11046101.
5: Viigimaa M, Allikmets K, Parik T, Skards J, Franken A, Häss G. Tasosartan and hydroclorothiazide as combination therapy in the treatment of severe essential hypertension: comparison with enalapril. Tasosartan Study Group. Cardiovasc Drugs Ther. 2000 Aug;14(4):447-9. PubMed PMID: 10999653.
6: Dina R, Jafari M. Angiotensin II-receptor antagonists: an overview. Am J Health Syst Pharm. 2000 Jul 1;57(13):1231-41. Review. Erratum in: Am J Health Syst Pharm 2001 May 15;58(10):864. Am J Health Syst Pharm 2000 Nov 15;57(22):2036. PubMed PMID: 10902066.
7: Andrawis NS, Battle MM, Klamerus KJ, Burghart PH, Neefe L, Weinryb I, Mayer P, Abernethy DR. A pharmacokinetic and pharmacodynamic study of the potential drug interaction between tasosartan and atenolol in patients with stage 1 and 2 essential hypertension. J Clin Pharmacol. 2000 Mar;40(3):231-41. PubMed PMID: 10709151.
8: Hines J, Fluharty SJ, Sakai RR. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling. Eur J Pharmacol. 1999 Nov 12;384(1):81-9. PubMed PMID: 10611423.
9: Timmermans PB. Pharmacological properties of angiotensin II receptor antagonists. Can J Cardiol. 1999 Nov;15 Suppl F:26F-8F. Review. PubMed PMID: 10579749.
10: Timmermans PB. Angiotensin II receptor antagonists: an emerging new class of cardiovascular therapeutics. Hypertens Res. 1999 Jul;22(2):147-53. Review. PubMed PMID: 10487332.
11: Rhéaume C, Waib PH, Lacourcière Y, Cléroux J. Effects of angiotensin antagonism with tasosartan on regional and systemic haemodynamics in hypertensive patients. J Hypertens. 1998 Dec;16(12 Pt 2):2085-9. PubMed PMID: 9886901.
12: Neutel JM, Buckalew V, Chrysant SG, Mroczek WJ, Ruff DA, Weber M. Efficacy and tolerability of tasosartan, a novel angiotensin II receptor blocker: results from a 10-week, double-blind, placebo-controlled, dose-titration study. Tasosartan Investigators Group. Am Heart J. 1999 Jan;137(1):118-25. PubMed PMID: 9878944.
13: Ellingboe JW, Collini MD, Quagliato D, Chen J, Antane M, Schmid J, Hartupee D, White V, Park CH, Tanikella T, Bagli JF. Metabolites of the angiotensin II antagonist tasosartan: the importance of a second acidic group. J Med Chem. 1998 Oct 22;41(22):4251-60. PubMed PMID: 9784100.
14: Lacourcière Y, Pool JL, Svetkey L, Gradman AH, Larochelle P, de Champlain J, Smith WB. A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial of four doses of tasosartan in patients with essential hypertension. Tasosartan Investigator's Group. Am J Hypertens. 1998 Apr;11(4 Pt 1):454-61. PubMed PMID: 9607384.
15: Brunner HR. The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations. Am J Hypertens. 1997 Dec;10(12 Pt 2):311S-317S. Review. PubMed PMID: 9438775.
16: Ellingboe JW, Antane M, Nguyen TT, Collini MD, Antane S, Bender R, Hartupee D, White V, McCallum J, Park CH, et al. Pyrido[2,3-d]pyrimidine angiotensin II antagonists. J Med Chem. 1994 Feb 18;37(4):542-50. PubMed PMID: 8120871.

Explore Compound Types